Product packaging for L-Octanoylcarnitine(Cat. No.:CAS No. 25243-95-2)

L-Octanoylcarnitine

Cat. No.: B1248099
CAS No.: 25243-95-2
M. Wt: 287.39 g/mol
InChI Key: CXTATJFJDMJMIY-CYBMUJFWSA-N
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Description

Contextualization within Acylcarnitine Biology

Acylcarnitines are essential intermediates in the metabolism of fatty acids and some amino acids. nih.govnih.gov Their primary function is to act as "energy couriers," facilitating the transport of fatty acyl groups from the cell's cytoplasm into the mitochondria, where they undergo β-oxidation to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. metwarebio.comontosight.ai This transport mechanism is known as the carnitine shuttle.

The process begins when fatty acids are activated in the cytosol, forming acyl-Coenzyme A (acyl-CoA). However, the inner mitochondrial membrane is impermeable to these large molecules. frontiersin.org Here, the carnitine acyltransferase system becomes crucial.

Carnitine Palmitoyltransferase I (CPT-I) , located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine. nih.gov

The resulting acylcarnitine is then transported across the inner mitochondrial membrane by the enzyme carnitine-acylcarnitine translocase (CACT) . biocrates.com

Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT-II) reverses the process, converting the acylcarnitine back into acyl-CoA and freeing L-carnitine. nih.gov

L-Octanoylcarnitine, specifically, is formed from octanoyl-CoA, a medium-chain fatty acyl-CoA. wikipedia.org The enzyme responsible for its formation is Carnitine O-octanoyltransferase (CROT), which catalyzes the reversible reaction between octanoyl-CoA and L-carnitine. wikipedia.orgsmolecule.com Acylcarnitines are broadly classified based on the length of their fatty acid chain, which influences their specific roles and metabolic pathways. metwarebio.com

Acylcarnitine ClassCarbon Chain LengthExamplePrimary Role
Short-Chain (SCACs) 2 to 4 carbonsAcetylcarnitine (C2)Glucose metabolism, acetyl-CoA transport
Medium-Chain (MCACs) 6 to 12 carbonsThis compound (C8)Medium-chain fatty acid metabolism
Long-Chain (LCACs) 14 to 20 carbonsPalmitoylcarnitine (C16)Long-chain fatty acid transport into mitochondria
Data sourced from: metwarebio.com

Beyond its transport role, the formation of acylcarnitines like this compound helps to buffer the accumulation of acyl-CoA intermediates, preventing potential toxicity and maintaining metabolic flexibility, especially during periods of high energy demand like fasting or exercise. metwarebio.comnih.gov

Historical Perspectives and Early Discoveries in Metabolic Research

The journey to understanding this compound began with the discovery of its parent molecule, carnitine. In 1905, carnitine was first isolated from muscle extracts. redalyc.orgfaimallusr.comlohmann-information.de Its name is derived from the Latin word carno, meaning flesh or meat, due to its high concentration in muscle tissue. redalyc.orglohmann-information.de For decades, its biological function remained a puzzle. It was initially designated Vitamin BT after it was found to be an essential growth factor for the mealworm Tenebrio molitor. nih.govfaimallusr.com

The pivotal breakthrough came in the mid-20th century with the elucidation of the role of mitochondria in cellular energy production. In 1962, the physiological L-enantiomer of carnitine was identified, and its crucial function as a carrier molecule for fatty acids into the mitochondria was discovered. redalyc.orglohmann-information.de This established the concept of the "carnitine shuttle" and highlighted the importance of carnitine derivatives. lohmann-information.de

The ability to identify and measure specific acylcarnitines like this compound is a more recent development, driven by advances in analytical chemistry. The advent of mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), revolutionized metabolic research. creative-proteomics.com These techniques allowed for the sensitive and specific quantification of individual acylcarnitine species in biological samples like blood and urine. creative-proteomics.comnih.govplos.org This technological leap was instrumental in the diagnosis of inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where elevated levels of this compound serve as a key diagnostic biomarker. droracle.aihmdb.ca

Research into the specific functions of different acylcarnitines continues. For instance, studies on isolated mitochondria have provided detailed insights into the oxidation of this compound. One such study on murine kidney mitochondria demonstrated that the rate of oxygen consumption during this compound oxidation is significantly influenced by the presence of other metabolic substrates.

Substrate(s) Added to this compound (10 µM)Relative Increase in O2 Consumption (State 3 Respiration)
Malate (B86768) (0.2 mM)~5-fold increase
Succinate (B1194679) (5 mM)~20-fold increase
Data from a study on murine kidney mitochondria, where the baseline is the respiration rate with this compound alone. Sourced from: mdpi.comresearchgate.net

Such detailed findings underscore the complex and interconnected nature of mitochondrial metabolic pathways and highlight the central role of this compound as an intermediate in cellular energy logistics. Furthermore, research has also shown that while certain fatty acids may disrupt mitochondrial function, this compound itself did not alter key parameters of mitochondrial health in studied rat brain and liver models, suggesting it is not inherently toxic to these mitochondrial systems. informnetwork.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29NO4 B1248099 L-Octanoylcarnitine CAS No. 25243-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTATJFJDMJMIY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948094
Record name L-Octanoylcarnitine
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Molecular Weight

287.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25243-95-2
Record name (-)-Octanoylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25243-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoylcarnitine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025243952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Octanoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTANOYLCARNITINE, L-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Biochemical Pathways and Metabolism of L Octanoylcarnitine

Endogenous Biosynthesis and Synthetic Routes

The formation of L-octanoylcarnitine is intricately linked to the metabolism of medium-chain fatty acids.

The primary enzyme responsible for the synthesis of this compound is Carnitine O-octanoyltransferase (CROT). nih.govresearchgate.net This enzyme is predominantly located in peroxisomes, which are organelles involved in the initial breakdown of very long-chain fatty acids and other molecules. nih.govresearchgate.netfrontiersin.org CROT catalyzes the reversible transfer of an octanoyl group from octanoyl-CoA to L-carnitine, producing this compound and coenzyme A (CoA). nih.govwikipedia.org This reaction is vital for shuttling medium-chain fatty acids, which are products of peroxisomal β-oxidation, out of the peroxisome for further metabolism in the mitochondria. nih.govresearchgate.netfrontiersin.org

While CROT shows a preference for medium-chain acyl-CoAs like octanoyl-CoA, it can also act on other acyl-CoAs, including acetyl-CoA and butyryl-CoA. wikipedia.orgmdpi.com The specificity of CROT for medium-chain lengths is determined by the structure of its acyl-binding site. mdpi.com

The reaction catalyzed by CROT is reversible, meaning this compound can be readily converted back to octanoyl-CoA. nih.govwikipedia.org This interconversion is crucial for maintaining a balance between acyl-CoAs and acylcarnitines, which is important for regulating metabolic pathways and preventing the toxic accumulation of acyl-CoAs. mdpi.combevital.no The direction of the reaction is influenced by the relative concentrations of the substrates and products in different cellular compartments.

Role of Carnitine O-octanoyltransferase (CROT) in Acyl-CoA Conversion

Catabolic Pathways and Degradation Mechanisms

The breakdown of this compound is essential for releasing the octanoyl group for energy production and recycling the carnitine molecule.

Acylcarnitine hydrolases are enzymes that catalyze the hydrolysis of acylcarnitines back to a fatty acid and L-carnitine. wikipedia.org These enzymes belong to the family of hydrolases that act on carboxylic ester bonds. wikipedia.org Several microorganisms, including certain species of Bacillus and Pseudomonas, have been shown to hydrolyze this compound. nih.govfaimallusr.com In some bacteria, this hydrolysis allows them to use the resulting carnitine as an osmoprotectant or the fatty acid as a carbon and nitrogen source. nih.govmdpi.comnih.gov While specific high-activity acylcarnitine hydrolases have been identified in rat liver, the precise enzymes responsible for this compound hydrolysis in humans are part of a broader system of carboxylesterases. wikipedia.org

Transport Mechanisms and Subcellular Localization

The movement of this compound across cellular membranes is critical for its metabolic function.

The primary transporter responsible for moving this compound across the inner mitochondrial membrane is the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20. mdpi.commdpi.comamegroups.orgnih.gov This transporter facilitates the exchange of acylcarnitines from the intermembrane space into the mitochondrial matrix for free carnitine from the matrix. mdpi.comnih.gov Once inside the mitochondrial matrix, this compound can be converted back to octanoyl-CoA by another enzyme, carnitine palmitoyltransferase II (CPTII), or potentially by a mitochondrial form of CROT, for subsequent β-oxidation and ATP production. mdpi.comnih.gov Studies in rat heart mitochondria have shown that this compound can compete with free carnitine for transport via the translocase, indicating it is a substrate for this transporter. nih.gov

Table 1: Key Enzymes and Transporters in this compound Metabolism

Molecule Function Location References
Carnitine O-octanoyltransferase (CROT) Catalyzes the reversible formation of this compound from octanoyl-CoA and L-carnitine. Peroxisomes, potentially mitochondria nih.govresearchgate.netwikipedia.orgmdpi.comnih.gov
Acylcarnitine Hydrolase Hydrolyzes this compound to octanoate (B1194180) and L-carnitine. Various tissues and organisms wikipedia.orgnih.govfaimallusr.com
Carnitine-Acylcarnitine Translocase (CACT) Transports this compound across the inner mitochondrial membrane in exchange for free carnitine. Inner mitochondrial membrane mdpi.commdpi.comamegroups.orgnih.govnih.gov
Carnitine Palmitoyltransferase II (CPTII) Converts long-chain acylcarnitines back to acyl-CoAs in the mitochondrial matrix. Its role with medium-chain acylcarnitines is less defined. Inner mitochondrial membrane mdpi.commdpi.comnih.gov

Peroxisomal-Mitochondrial Shuttles

The metabolic processing of fatty acids is compartmentalized within the cell, primarily between mitochondria and peroxisomes. While mitochondria are capable of oxidizing fatty acids completely to carbon dioxide and water, peroxisomal β-oxidation is an incomplete process. embopress.orgresearchgate.netphysiology.org Peroxisomes are responsible for the initial chain-shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and other specific lipids that are poor substrates for mitochondrial oxidation. nih.govfrontiersin.org This peroxisomal process yields medium-chain acyl-CoAs, such as octanoyl-CoA, and acetyl-CoA, which must then be transported to mitochondria for their complete catabolism. researchgate.netfrontiersin.orgfrontiersin.org this compound is a central molecule in this inter-organellar transport, acting as a shuttle for medium-chain acyl groups from the peroxisome to the mitochondrion. researchgate.netfrontiersin.org

The transfer is facilitated by the carnitine shuttle system, which is distinct from the well-known mitochondrial carnitine shuttle for long-chain fatty acids. Within the peroxisome, the enzyme carnitine O-octanoyltransferase (CROT) plays a pivotal role. frontiersin.orgkaust.edu.sanih.gov CROT catalyzes the reversible reaction between a medium-chain acyl-CoA and L-carnitine. nih.govwikipedia.org Specifically for the eight-carbon acyl group, it mediates the formation of this compound from octanoyl-CoA. wikipedia.orgbioblast.atqmul.ac.uk This conversion is essential because the peroxisomal membrane is impermeable to acyl-CoA esters, but the resulting this compound can be transported out of the peroxisome and subsequently into the mitochondrial matrix for final oxidation. researchgate.netfrontiersin.org

Detailed research findings have elucidated the critical nature of this shuttle, particularly under conditions of mitochondrial dysfunction. When mitochondrial fatty acid oxidation is impaired, for instance, due to defects in carnitine palmitoyltransferase 2 (CPT2) or carnitine-acylcarnitine translocase (CACT), fatty acids are increasingly rerouted to peroxisomes for oxidation. nih.govkuleuven.be This compensatory mechanism leads to the increased production and accumulation of medium-chain acylcarnitines, including this compound (C8-carnitine), which can be detected in the extracellular medium. nih.govkuleuven.be

Studies using human fibroblast and HEK-293 cell lines have provided direct evidence for the peroxisomal origin of these acylcarnitines. When CPT2-deficient cells were incubated with lauric acid (C12:0), a medium-chain fatty acid, there was a significant accumulation of C10-carnitine and C8-carnitine (this compound). nih.gov Crucially, in cells engineered to lack peroxisomes (PEX13 knockout cells), the production of these chain-shortened acylcarnitines was abolished, confirming that they are products of peroxisomal β-oxidation. kuleuven.be

The table below summarizes key research findings from experiments on HEK-293 cells, demonstrating the roles of specific proteins in the peroxisomal production of acylcarnitines from lauric acid.

Cell Line GenotypeProtein FunctionPrecursor SubstrateKey Acylcarnitine OutcomeConclusion
Control (Wild-Type)Normal peroxisomal and mitochondrial functionLauric Acid (C12:0)Accumulation of C12-, C10-, C8-, and C6-carnitineDemonstrates baseline peroxisomal oxidation of lauric acid. kuleuven.be
PEX13 KnockoutNo functional peroxisomesLauric Acid (C12:0)Failure to accumulate C10-, C8-, and C6-carnitineProves the peroxisomal origin of chain-shortened acylcarnitines. kuleuven.be
ABCD3 KnockoutDefective peroxisomal fatty acid transporterLauric Acid (C12:0)Failure to produce C10-carnitineShows ABCD3 is essential for transporting the precursor into the peroxisome. kuleuven.be
HSD17B4 KnockoutDefective peroxisomal β-oxidation enzyme (D-bifunctional protein)Lauric Acid (C12:0)Severely reduced C10-carnitine productionHighlights the necessity of HSD17B4 for the oxidation of medium-chain fatty acids within the peroxisome. kuleuven.be

The peroxisomal-mitochondrial shuttle involves a coordinated effort between enzymes and transporters in both organelles. The table below outlines the primary components involved in the generation and transport of this compound within this pathway.

Protein/EnzymeLocationFunction in the Shuttle
ABCD3 (PMP70)Peroxisomal MembraneTransports long- and medium-chain fatty acids into the peroxisome for β-oxidation. kuleuven.be
Peroxisomal β-oxidation enzymes (e.g., HSD17B4)Peroxisomal MatrixChain-shorten very-long-chain and long-chain fatty acids to produce medium-chain acyl-CoAs (e.g., octanoyl-CoA). kuleuven.be
Carnitine O-octanoyltransferase (CROT)Peroxisomal Matrix/MembraneConverts medium-chain acyl-CoAs (octanoyl-CoA) into their corresponding acylcarnitines (this compound) for export from the peroxisome. kaust.edu.sanih.govwikipedia.org
Carnitine/Acylcarnitine Translocase (CACT/SLC25A20)Inner Mitochondrial MembraneTransports this compound from the cytosol into the mitochondrial matrix. kuleuven.bemdpi.com
Mitochondrial Carnitine Acyltransferases (e.g., CPT2, CRAT)Inner Mitochondrial Membrane / Mitochondrial MatrixRe-converts this compound back to octanoyl-CoA inside the mitochondria, allowing it to enter mitochondrial β-oxidation. physiology.orgkuleuven.be

Enzymatic and Molecular Interactions

Carnitine Acyltransferase Family Interactions

The carnitine acyltransferase family includes several members with distinct but sometimes overlapping substrate specificities. These enzymes are crucial for the proper trafficking and oxidation of fatty acids of varying chain lengths.

Carnitine O-octanoyltransferase (CROT), a peroxisomal enzyme, exhibits a clear preference for medium-chain fatty acyl-CoAs. mdpi.comresearchgate.net Its primary function is to catalyze the reversible reaction between octanoyl-CoA and L-carnitine to form L-octanoylcarnitine and Coenzyme A. wikipedia.org This process is essential for transporting medium-chain fatty acids, which may be products of peroxisomal β-oxidation, to the mitochondria for their complete oxidation. frontiersin.org

The substrate specificity of CROT is a key determinant of its physiological role. While its canonical substrate is octanoyl-CoA, CROT can also act on other medium-chain acyl-CoAs, typically those with carbon chain lengths from C6 to C10. uniprot.orguniprot.org It has also been shown to handle branched-chain fatty acyl-CoAs like 4,8-dimethylnonanoyl-CoA. wikipedia.org The structural basis for this specificity lies within the enzyme's acyl-binding pocket. In mouse CROT, amino acid substitutions and structural shifts create a larger hydrophobic pocket that accommodates the extended conformation of the octanoyl group. rcsb.org A single amino acid residue, Gly-553, has been identified as a critical determinant of substrate preference between short- and medium-chain acyl groups. rcsb.org The active site of CROT features a crucial histidine residue (His-327) that acts as a proton acceptor during catalysis. wikipedia.orgnih.gov

The kinetic parameters of CROT have been a subject of study to understand its efficiency. The Michaelis-Menten constant (Km) provides an indication of the substrate concentration at which the enzyme reaches half of its maximum velocity. While specific Km values can vary depending on the experimental conditions, they reflect the enzyme's affinity for its substrates.

Interactive Table 1: Reported Km Values for CROT

SubstrateKm (µM)Source Organism/Tissue
Octanoyl-CoAData not available in provided search results
L-CarnitineData not available in provided search results
Octanoylcarnitine (B1202733)Data not available in provided search results
CoAData not available in provided search results

This table is based on available data and will be updated as more specific kinetic parameters for CROT become available.

While CROT specializes in medium-chain acyl groups, the carnitine palmitoyltransferases, CPT1 and CPT2, are primarily responsible for the metabolism of long-chain fatty acids. mdpi.com CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines. These are then transported into the mitochondrial matrix by carnitine-acylcarnitine translocase (CACT), where CPT2, on the inner mitochondrial membrane, reverses the reaction, regenerating the long-chain acyl-CoA for β-oxidation. mdpi.com

The key distinction lies in their substrate specificity. CPT1 and CPT2 show a preference for long-chain acyl-CoAs, typically with 12 to 18 carbon atoms. mdpi.com In contrast, CROT's activity is highest with acyl-CoAs of 6 to 10 carbons. uniprot.org This difference in substrate preference is due to structural variations in their respective acyl-binding sites. mdpi.com While both CROT and the CPT enzymes are vital for fatty acid oxidation, they operate on different classes of fatty acids, ensuring efficient processing of a wide range of lipid molecules.

Carnitine acetyltransferase (CRAT) is another member of the carnitine acyltransferase family, primarily involved in the metabolism of short-chain acyl groups. mdpi.com It catalyzes the reversible transfer of acetyl groups from acetyl-CoA to carnitine, forming acetylcarnitine. This function is crucial for buffering the acetyl-CoA pool within the mitochondria and exporting excess acetyl units out of the mitochondria. mdpi.com

Distinctions from Carnitine Palmitoyltransferases (CPT1, CPT2) in Octanoylcarnitine Oxidation

Regulatory Modulators of this compound Metabolism

The metabolism of this compound is tightly regulated to meet the cell's energetic demands and maintain metabolic homeostasis. This regulation occurs at the level of the enzymes involved, primarily CROT, through various molecular mechanisms.

The activity of carnitine acyltransferases, including CROT, can be modulated by various factors. While specific allosteric regulators of CROT are not as extensively characterized as those for CPT1, the activity of the enzyme family is known to be influenced by the cellular metabolic state.

Post-translational modifications can also play a role in regulating enzyme activity. For example, studies have shown that CROT can be inhibited by trypsin in a dose-dependent manner, suggesting that proteolytic cleavage could be a potential regulatory mechanism. wikipedia.org Furthermore, the catalytic activity of carnitine acyltransferases relies on specific amino acid residues, such as the active site histidine, which could be targets for regulatory modifications. wikipedia.org

Malonyl-CoA, a key intermediate in fatty acid synthesis, is a well-known inhibitor of CPT1, thereby preventing newly synthesized fatty acids from being immediately oxidized. While malonyl-CoA also inhibits CROT, the degree of inhibition and the kinetic behavior are complex. wikipedia.org The inhibitory constant (Ki) for malonyl-CoA with CROT has been reported to be 106 µM at a pH of 7.4, which decreases to 35 µM at a pH of 6.8, indicating that a more acidic environment enhances the inhibitory effect. wikipedia.org This suggests that cellular pH can significantly influence the regulation of CROT by malonyl-CoA. wikipedia.org This pH-dependent inhibition is not observed with other acyl-CoAs like palmitoyl-CoA and decanoyl-CoA. wikipedia.org The inhibition by malonyl-CoA is comparable to that seen with other short-chain dicarboxylic acyl-CoA esters. wikipedia.org

Physiological and Cellular Roles Beyond Transport

Contributions to Mitochondrial Bioenergetics and ATP Production

L-octanoylcarnitine is a key intermediate in the mitochondrial β-oxidation of medium-chain fatty acids, a process central to cellular energy production. smolecule.commdpi.com It is formed when the octanoyl group from octanoyl-CoA is transferred to L-carnitine by the enzyme carnitine O-octanoyltransferase (CROT). smolecule.com This allows the octanoyl group to be transported across the inner mitochondrial membrane. Once inside the mitochondrial matrix, the octanoyl group is transferred back to coenzyme A (CoA) to reform octanoyl-CoA, which then enters the β-oxidation spiral. smolecule.com This metabolic pathway breaks down the fatty acid into two-carbon acetyl-CoA units, which subsequently enter the citric acid cycle (TCA cycle) to generate reducing equivalents (NADH and FADH2) for the electron transport chain, ultimately driving the synthesis of ATP. smolecule.combioblast.at

Research has shown that the oxidation of this compound by isolated kidney mitochondria is significantly enhanced in the presence of other mitochondrial substrates like malate (B86768) or succinate (B1194679). mdpi.comresearchgate.net For instance, the addition of a small concentration of malate can increase oxygen consumption rates in both resting (State 4) and active (State 3) respiration. mdpi.com Similarly, succinate has been shown to dramatically increase oxygen consumption during oxidative phosphorylation with this compound as a substrate. mdpi.com This suggests a synergistic relationship where the oxidation of this compound is most efficient when supported by other components of the TCA cycle. mdpi.comresearchgate.net The efficient oxidation of medium-chain fatty acids like octanoate (B1194180) is crucial for tissues with high energy demands, such as the heart, liver, and skeletal muscles. mdpi.com

Table 1: Effect of Supporting Substrates on this compound Oxidation in Kidney Mitochondria

ConditionState 4 Respiration (Relative Increase)State 3 Respiration (Relative Increase)
This compound + 0.2 mM Malate~3-fold>5-fold
This compound + 5 mM Succinate~7-fold~20-fold
Data derived from studies on isolated murine kidney mitochondria, showing the fold-increase in oxygen consumption compared to this compound alone. mdpi.com

Maintenance of Acyl-CoA Homeostasis and Cellular Detoxification

The reversible nature of the carnitine acyltransferase reaction is crucial for maintaining the balance between free Coenzyme A (CoA) and acyl-CoAs within the mitochondria. bevital.no This ratio is a critical regulator of mitochondrial metabolism, influencing the activity of enzymes in the TCA cycle, gluconeogenesis, and fatty acid oxidation itself. bevital.no During periods of high fatty acid breakdown, the rate of β-oxidation can exceed the capacity of the TCA cycle, leading to an accumulation of acyl-CoA molecules. This can sequester the limited pool of free CoA, inhibiting CoA-dependent enzymes and disrupting mitochondrial function.

L-carnitine acts as a buffer in these situations by accepting the excess acyl groups from acyl-CoAs to form acylcarnitines, such as this compound. nih.govmetwarebio.com This process releases free CoA, allowing crucial metabolic pathways to continue functioning. nih.gov The resulting acylcarnitines can then be transported out of the mitochondria and eventually excreted from the cell, effectively detoxifying the mitochondria from an overload of fatty acyl groups. nih.govmetwarebio.com This detoxification role is particularly important in inherited metabolic disorders like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where the inability to properly metabolize medium-chain fatty acids leads to the accumulation of potentially toxic acyl-CoAs. sigmaaldrich.comhmdb.ca The formation and subsequent excretion of octanoylcarnitine (B1202733) is a key diagnostic marker for this condition. sigmaaldrich.comhmdb.ca

Role in Membrane Dynamics and Stability

Beyond its direct role in metabolism, L-carnitine and its esters are thought to contribute to the stability and dynamics of cellular membranes. researchgate.net L-carnitine itself has been implicated in maintaining cell membrane stability through its involvement in the acetylation of membrane phospholipids (B1166683) and its amphiphilic properties. researchgate.net While direct research on this compound's specific role in membrane dynamics is less extensive, its nature as a fatty acyl derivative suggests it can interact with the lipid bilayers of cellular and organellar membranes. foodb.ca

Some studies have identified this compound as a potential biomarker in conditions associated with altered cell membrane properties. researchgate.net The balance of different lipid species, including acylcarnitines, can influence membrane fluidity, permeability, and the function of embedded proteins. The amphipathic nature of this compound, with its charged carnitine head group and hydrophobic octanoyl tail, allows it to partition into lipid membranes, potentially altering their physical properties.

Interplay with Other Metabolic Networks (e.g., Amino Acid Catabolism)

The carnitine system, including the pool of this compound, is interconnected with other major metabolic networks, most notably the catabolism of amino acids. nih.gov Several amino acids, particularly the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, are broken down into acyl-CoA intermediates that can be further metabolized through pathways that intersect with fatty acid oxidation.

For instance, the catabolism of BCAAs can generate short- and medium-chain acyl-CoAs. In situations where amino acid breakdown is high, the resulting acyl groups can be transferred to carnitine, forming various acylcarnitines. This process helps to buffer the acyl-CoA pool and maintain metabolic flexibility. bevital.no Studies have shown that dietary interventions that affect fatty acid metabolism, such as fish oil supplementation, can also alter the plasma levels of various acylcarnitines, including octanoylcarnitine, and amino acids, indicating a complex interplay between these metabolic pathways. plos.org The ability of the carnitine system to handle acyl groups from both fatty acid and amino acid sources underscores its central role in coordinating cellular fuel metabolism. nih.gov

Epigenetic Modulations Linked to Acyl Group Availability

Emerging research has highlighted a fascinating link between cellular metabolism and epigenetic regulation, with acyl-CoAs playing a central role as donors of acyl groups for the post-translational modification of proteins, particularly histone acetylation. nih.gov Histone acetylation is a key epigenetic mark that influences chromatin structure and gene expression. The availability of acetyl-CoA in the nucleus is a critical determinant of histone acetylation levels. nih.gov

Analytical Methodologies in Research

Advanced Chromatographic and Spectrometric Techniques

The accurate measurement of L-octanoylcarnitine and other acylcarnitines is frequently challenged by the presence of isomers and their often low concentrations in biological fluids and tissues. nih.gov Advanced analytical methods are therefore essential for reliable research findings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary technique for the quantitative analysis of this compound and a wide array of other acylcarnitines. nih.govrbmb.net This powerful method offers high sensitivity and selectivity, allowing for the detection and quantification of these compounds in various biological matrices such as plasma, serum, dried blood spots, and tissues. nih.govmdpi.comnih.gov

The general workflow involves separation of the analytes using liquid chromatography followed by detection with tandem mass spectrometry. albertahealthservices.ca Derivatization, often through butylation to form butyl esters, is a common step to enhance the chromatographic properties and mass spectrometric response of acylcarnitines. nih.govalbertahealthservices.ca This process improves the accuracy of quantification, particularly for low-abundance species. nih.gov

Several LC-MS/MS methods have been developed and validated for the comprehensive profiling of acylcarnitines. nih.govcore.ac.uk These methods can simultaneously quantify dozens of acylcarnitine species, including short-, medium-, and long-chain variants, providing a detailed snapshot of fatty acid and amino acid metabolism. nih.gov For instance, a validated method for newborn screening can accurately measure octanoylcarnitine (B1202733) levels in dried blood spots, with concentrations in healthy newborns being very low, often at or below the detection limit, while significantly elevated in individuals with conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. nih.gov

The use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF) systems, further enhances the separation efficiency and analytical depth. mdpi.comnih.gov These advanced systems allow for the analysis of a broad spectrum of metabolites, including this compound, contributing to biomarker discovery in various diseases. mdpi.commdpi.com

Table 1: Example LC-MS/MS Parameters for Acylcarnitine Analysis

ParameterDescriptionReference
ChromatographyReversed-phase liquid chromatography (RPLC) is commonly used. Columns like C8 or C18 are often employed. nih.govcore.ac.uk
Mobile PhaseGradients of aqueous solutions (often containing formic acid or ammonium (B1175870) acetate) and organic solvents like acetonitrile (B52724) or methanol (B129727) are typical. nih.govmdpi.com
DerivatizationButylation (to form butyl esters) or derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) can be used to improve sensitivity and chromatography. nih.govplos.org
DetectionTandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode is standard for quantification. nih.gov
IonizationElectrospray ionization (ESI) in positive ion mode is typically used. albertahealthservices.ca

Strategies for Isomeric Discrimination

A significant analytical challenge in acylcarnitine profiling is the existence of isomers—molecules with the same mass but different structural arrangements. nih.gov Direct infusion mass spectrometry, while rapid, cannot distinguish between these isomers, which can lead to misinterpretation of results and false positives. nih.govspectroscopyonline.com For example, octanoylcarnitine and valproylcarnitine (B1204354) are isomers that can be difficult to differentiate without chromatographic separation. open.ac.uk

The most effective strategy for isomeric discrimination is the use of liquid chromatography prior to mass spectrometric detection. nih.govcas.cz By employing appropriate chromatographic columns and conditions, isomers can be separated based on their physical properties, allowing for their individual identification and quantification. nih.govspectroscopyonline.com For instance, reversed-phase chromatography can effectively separate many acylcarnitine isomers. uniroma1.it

Advanced LC-MS/MS methods have been specifically designed to resolve isomeric compounds. nih.gov For example, methods have been developed to separate butyrylcarnitine (B1668139) from isobutyrylcarnitine, and valerylcarnitine (B1624400) from isovalerylcarnitine. uniroma1.itresearchgate.net The ability to distinguish these isomers is critical for the accurate diagnosis of certain metabolic disorders. researchgate.net In some cases, derivatization can also aid in the separation of isobaric compounds by altering their mass-to-charge ratio. nih.gov

Isotope-Labeled Standards and Internal Controls

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification of this compound and other acylcarnitines by mass spectrometry. sigmaaldrich.comlumiprobe.com These standards are typically deuterated versions of the analyte of interest, such as d3-octanoylcarnitine. nih.govlumiprobe.comcaymanchem.com

Internal standards are added to biological samples at a known concentration at the beginning of the sample preparation process. chromsystems.com They co-elute with the endogenous, unlabeled analyte and are detected by the mass spectrometer at a different mass-to-charge ratio. frontiersin.org By calculating the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard, variations in sample extraction, derivatization efficiency, and instrument response can be corrected for. frontiersin.org This significantly improves the accuracy and reproducibility of the quantitative results. sigmaaldrich.com

Commercially available certified reference materials (CRMs) for a variety of stable isotope-labeled acylcarnitines, including d3-octanoylcarnitine, ensure the quality and consistency of these internal standards. sigmaaldrich.comisotope.comisotope.com The use of a panel of labeled internal standards, each corresponding to a specific acylcarnitine or class of acylcarnitines, is common practice in metabolomics studies. nih.govchromsystems.com

Table 2: Common Isotope-Labeled Internal Standards for Acylcarnitine Analysis

Internal StandardAnalyteReference
d3-OctanoylcarnitineThis compound nih.govlumiprobe.comcaymanchem.com
d3-AcetylcarnitineAcetylcarnitine nih.govcore.ac.uk
d3-PropionylcarnitinePropionylcarnitine nih.gov
d3-ButyrylcarnitineButyrylcarnitine nih.gov
d9-IsovalerylcarnitineIsovalerylcarnitine nih.gov
d3-PalmitoylcarnitinePalmitoylcarnitine bevital.no

Considerations for Sample Preparation and Matrix Effects in Metabolomics

The preparation of biological samples for this compound analysis is a critical step that can significantly impact the quality of the results. researchgate.net The goal of sample preparation is to efficiently extract the analytes of interest from the complex biological matrix while minimizing interferences. researchgate.net Common biological matrices for acylcarnitine analysis include plasma, serum, whole blood, dried blood spots, urine, and tissues. nih.govnih.govmdpi.comsemanticscholar.orgnih.gov

A widely used technique for sample preparation is protein precipitation, often using cold organic solvents like methanol, acetonitrile, or a mixture of solvents. mdpi.comcore.ac.ukmdpi.com This step removes the majority of proteins, which can interfere with the analysis. Following precipitation, the sample is typically centrifuged, and the supernatant containing the acylcarnitines is collected for further processing or direct analysis. mdpi.commdpi.com For tissue samples, homogenization is required prior to extraction. nih.gov

Matrix effects are a major consideration in LC-MS/MS-based metabolomics. mdpi.com These effects occur when co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification. nih.gov The diverse polarity of acylcarnitines makes them susceptible to matrix effects. nih.gov

Several strategies are employed to mitigate matrix effects. The use of stable isotope-labeled internal standards is one of the most effective approaches, as they experience similar matrix effects to the endogenous analyte. sigmaaldrich.com Proper sample cleanup, such as through solid-phase extraction (SPE), can also help to remove interfering substances. researchgate.net Additionally, chromatographic separation plays a crucial role in separating analytes from matrix components that could cause ion suppression. medrxiv.org Careful validation of the analytical method, including the assessment of matrix effects, is essential to ensure the reliability of the data. nih.gov

Table 3: Common Sample Preparation Techniques for Acylcarnitine Analysis

TechniqueDescriptionReference
Protein PrecipitationAddition of a cold organic solvent (e.g., methanol, acetonitrile) to precipitate proteins from plasma or serum. mdpi.comcore.ac.ukmdpi.com
Liquid-Liquid Extraction (LLE)Separates compounds based on their relative solubilities in two different immiscible liquids. Can provide cleaner extracts than protein precipitation alone. researchgate.net
Solid-Phase Extraction (SPE)A chromatographic technique used to separate components of a mixture. Can be used to isolate and concentrate acylcarnitines from a sample. researchgate.net
DerivatizationChemical modification of the analytes (e.g., butylation) to improve their chromatographic and mass spectrometric properties. nih.govmdpi.com

Mechanistic Implications in Biological Models and Pathophysiological Contexts

Metabolic Perturbations in Inborn Errors of Metabolism Models

Inborn errors of metabolism that affect fatty acid oxidation lead to the accumulation of specific acylcarnitines, with L-Octanoylcarnitine being a prominent marker in certain conditions.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation. oup.com It results from a defect in the MCAD enzyme, which is responsible for the breakdown of medium-chain fatty acids (C6-C12). oup.com A primary hallmark of MCAD deficiency is the prominent accumulation of octanoylcarnitine (B1202733) (C8) in the blood. nih.govaap.org This accumulation is a direct consequence of the blocked metabolic pathway, where octanoyl-CoA cannot be further processed and is instead converted to this compound for transport.

Newborn screening programs widely utilize the measurement of this compound levels in dried blood spots to diagnose MCAD deficiency. mdpi.com Elevated levels of this compound, often accompanied by increased concentrations of hexanoylcarnitine (B1232462) (C6) and decanoylcarnitine (B1670086) (C10), are considered typical for this disorder. koreamed.org The diagnosis is often confirmed by identifying biallelic pathogenic variants in the ACADM gene. nih.gov Untreated, MCAD deficiency can lead to severe metabolic crises, including hypoketotic hypoglycemia, lethargy, and coma, particularly during periods of fasting or illness. oup.comnih.gov

BiomarkerFinding in MCAD DeficiencyReference
This compound (C8) Prominently elevated in blood nih.govaap.org
Hexanoylcarnitine (C6) Elevated in blood koreamed.org
Decanoylcarnitine (C10) Elevated in blood koreamed.org
Free Carnitine (C0) Can be secondarily decreased nih.gov
Acetylcarnitine (C2) Can be secondarily decreased nih.gov

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency is another disorder of fatty acid oxidation, affecting the breakdown of long-chain fatty acids. While the primary biochemical markers for LCHAD deficiency are long-chain 3-hydroxyacylcarnitines, some studies have noted moderate elevations of other abnormal fatty acids. mdpi.com However, the characteristic acylcarnitine profile in LCHAD deficiency is distinct from that of MCAD deficiency, and a prominent elevation of this compound is not a defining feature. The diagnosis of LCHAD deficiency relies on the identification of elevated long-chain 3-hydroxy fatty acids and their corresponding carnitine derivatives in blood and urine. mdpi.comscielo.br

In MCAD deficiency, the impaired activity of the MCAD enzyme leads to a buildup of its substrate, octanoyl-CoA, within the mitochondria. To mitigate the toxic effects of intramitochondrial acyl-CoA accumulation and to regenerate free Coenzyme A (CoA), the excess octanoyl groups are transferred to carnitine by carnitine acyltransferases, forming this compound. This process facilitates the transport of the accumulating acyl groups out of the mitochondria.

While the formation of this compound is a detoxification mechanism, the accumulation of octanoic acid and other medium-chain fatty acids is believed to contribute to the cellular pathology observed in MCAD deficiency. scielo.br Studies in rat brain and liver mitochondria have shown that decanoic and cis-4-decenoic acids can impair mitochondrial function. informnetwork.org Interestingly, in these models, this compound itself did not appear to be directly toxic to mitochondria, suggesting that the toxicity may be more related to the free fatty acids. informnetwork.org The disruption of mitochondrial bioenergetics and the potential for oxidative stress are thought to be key contributors to the encephalopathy and liver dysfunction seen in MCAD deficiency. scielo.br

Considerations in Long-Chain Acyl-CoA Dehydrogenase (LCHAD) Deficiency Models

Role in Cardiovascular Cellular Pathomechanisms (e.g., Vascular Calcification Models)

Recent research has implicated enzymes involved in this compound metabolism in the pathology of vascular calcification.

Carnitine O-octanoyltransferase (CROT) is a peroxisomal enzyme that catalyzes the reversible transfer of medium- and long-chain fatty acyl groups between CoA and L-carnitine. ahajournals.orgnih.gov This function allows for the transport of these fatty acids out of the peroxisome for further metabolism in the mitochondria. frontiersin.org

Studies have identified CROT as a novel factor contributing to vascular calcification. nih.govnih.gov In calcifying human coronary artery smooth muscle cells (SMCs), CROT expression is increased. nih.gov Silencing CROT in these cells using siRNA inhibited their calcification potential. frontiersin.org Furthermore, in a mouse model of atherosclerosis (LDL receptor-deficient mice), the genetic deletion of CROT reduced calcification in the carotid artery and aortic arch. frontiersin.org This anti-calcific effect appears to be independent of circulating lipid profiles. frontiersin.org Mechanistically, CROT inhibition leads to an alteration in fatty acid metabolism within the SMCs. ahajournals.org

Model SystemInterventionKey FindingReference
Human Coronary Artery SMCsCROT siRNAReduced fibrocalcific response nih.gov
Human Coronary Artery SMCsCROT siRNAIncreased eicosapentaenoic acid (EPA) ahajournals.org
LDL Receptor-Deficient MiceCRISPR/Cas9-mediated Crot deficiencyReduced aortic and carotid artery calcification ahajournals.orgresearchgate.net
Normolipidemic CROT-deficient miceGenetic deletionIncreased levels of anti-inflammatory molecules (e.g., EPA, tetradecanedioic acid) in liver and plasma frontiersin.org

The pro-calcific role of CROT is linked to its impact on mitochondrial function. nih.govnih.gov In calcifying SMCs, there is evidence of mitochondrial dysfunction, including mitochondrial fragmentation. nih.gov Inhibition of CROT was shown to suppress this mitochondrial fragmentation and restore the mitochondrial proteome in these cells. nih.gov

The mechanism by which CROT influences mitochondrial function and calcification involves the modulation of specific fatty acids. Lipidomics analysis of SMCs treated with CROT siRNA revealed an increase in eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid known to be an inhibitor of vascular calcification. ahajournals.org It is proposed that by inhibiting CROT, fatty acid metabolism is altered, leading to an increase in protective fatty acids like EPA, which in turn corrects mitochondrial dysfunction and suppresses the osteogenic differentiation of SMCs. ahajournals.org Therefore, CROT-mediated fatty acid metabolism and the subsequent mitochondrial dysfunction are considered key events in the process of vascular calcification. researchgate.net

CROT-Mediated Effects on Fatty Acid Metabolism in Cellular and Animal Models

Investigational Roles in Other Systemic Dysregulations (Model-Based Studies)

The role of this compound extends to various systemic dysregulations, where its altered levels provide insights into the underlying metabolic perturbations. Model-based studies in overweight and dietary interventions, cancer cell metabolism, and systemic inflammatory conditions have highlighted the significance of this medium-chain acylcarnitine in cellular energy homeostasis and its potential as a biomarker.

Alterations in Lipid Metabolism in Overweight/Dietary Intervention Models

In the context of overweight and obesity, this compound levels are dynamically altered, particularly in response to dietary interventions aimed at weight loss. Mechanistically, these changes are closely tied to the body's handling of fatty acids.

Research has shown that in overweight individuals, there can be an increase in plasma this compound. plos.orgsemanticscholar.org This is thought to be related to an upregulated rate of fatty acid β-oxidation, which can occur due to a higher availability of free fatty acids released from extensive fat stores. plos.orgsemanticscholar.org Essentially, with a greater influx of fatty acids into the mitochondria for energy production, there can be an accumulation of acylcarnitine intermediates like this compound when the rate of their formation exceeds their complete oxidation in the tricarboxylic acid (TCA) cycle. plos.org This suggests that the elevation of this compound in an overweight state may reflect an overwhelmed or incomplete fatty acid oxidation process. plos.org

Interestingly, dietary interventions that lead to weight loss can also influence this compound levels. A study involving overweight subjects on a 12-week low-calorie diet (LCD) demonstrated a significant increase in plasma this compound levels. researchgate.netnih.gov This increase was accompanied by a significant rise in serum free fatty acids and a notable reduction in visceral fat area. researchgate.netnih.gov The elevation in this compound in this scenario is interpreted as a positive metabolic adaptation, reflecting the mobilization of fatty acids from adipose tissue and their increased transport into the mitochondria for β-oxidation to meet energy demands during caloric restriction. researchgate.net The changes in this compound and other acylcarnitines showed a strong negative correlation with the changes in visceral fat area, underscoring the link between its metabolism and the reduction of harmful fat depots. researchgate.netnih.gov

Table 1: Changes in this compound and Related Parameters in Overweight Subjects After a 12-Week Low-Calorie Diet (LCD)

ParameterControl Group (Weight Maintenance)LCD GroupSignificance (q-value)
Change in this compoundNo significant changeSignificant increase0.033
Change in Serum Free Fatty AcidsNo significant changeSignificant increaseN/A (p=0.041)
Change in Visceral Fat Area (L1)No significant change-8.3% reductionN/A
Change in Visceral Fat Area (L4)No significant change-10.6% reductionN/A

Data derived from a randomized, controlled study on overweight subjects. researchgate.netnih.gov

Mechanistic Explorations in Cancer Cell Metabolism Models (e.g., Breast Cancer)

The metabolic landscape of cancer cells is profoundly altered to support their rapid proliferation and survival. This compound has emerged as a significant metabolite in this context, particularly in breast cancer, where it is implicated in the reprogramming of lipid metabolism.

Several studies have identified this compound as a potential biomarker for the diagnosis of breast cancer. mdpi.comfrontiersin.orgplos.organnlabmed.org The underlying mechanism is linked to the high metabolic demands of tumor cells. Plasma levels of this compound have been found to be significantly lower in breast cancer patients compared to healthy individuals. plos.organnlabmed.org This decrease is hypothesized to be a result of increased uptake and utilization of this compound by cancer cells. plos.org Tumor cells can exhibit a heightened reliance on fatty acid oxidation for energy production, and L-carnitine and its acylated forms are essential for transporting fatty acids into the mitochondria for this process. plos.organnlabmed.org

The diagnostic potential of this compound is underscored by its performance in biomarker studies. In one study, this compound, along with other metabolites, was identified as a candidate biomarker, showing a high positive predictive value for breast cancer diagnosis. plos.orgnih.gov Furthermore, its levels have been shown to differ based on tumor characteristics such as size and hormone receptor expression, suggesting a role in the specific metabolic phenotypes of different breast cancer subtypes. plos.orgresearchgate.net For instance, higher levels of this compound were observed in tumors expressing estrogen and progesterone (B1679170) receptors. researchgate.net In some research, this compound demonstrated a very high diagnostic performance with a 100.0% positive predictive value. mdpi.comresearchgate.netsmolecule.com

Table 2: Diagnostic Performance of this compound as a Biomarker in Breast Cancer

BiomarkerObservation in Breast Cancer PatientsPositive Predictive Value (PPV)Associated Tumor Characteristics
This compoundSignificantly lower plasma levels100.0%Levels differ by tumor size and hormone receptor status

Data compiled from studies on plasma metabolites for breast cancer diagnosis. plos.orgnih.gov

Dysregulation in Systemic Inflammatory Models (e.g., Systemic Sclerosis)

Systemic sclerosis is a chronic autoimmune disease characterized by widespread fibrosis, vascular abnormalities, and immune system dysregulation. Emerging evidence points to a significant role for metabolic disturbances, including those involving this compound, in its pathophysiology.

Metabolomic studies have revealed a dysregulated carnitine and fatty acid metabolism in patients with systemic sclerosis. researchgate.netfrontiersin.org Specifically, a decrease in the levels of long-chain acylcarnitines, including this compound, has been observed in the plasma of these patients. frontiersin.orgresearchgate.netnih.gov It is hypothesized that this reduction may stem from a dysfunction in the transport of long-chain fatty acids into the mitochondria. frontiersin.org Such impairment in fatty acid oxidation could contribute to the inflammatory state that drives the disease, as fatty acid metabolism is closely linked to immune cell function and the production of pro-inflammatory cytokines. researchgate.net In dendritic cells from systemic sclerosis patients, inhibiting the carnitine transporter was shown to suppress the production of pro-inflammatory cytokines like IL-6. researchgate.net

The alterations in this compound and other metabolites are considered potential indicators of the metabolic perturbations that contribute to the inflammation and fibrosis seen in systemic sclerosis. nih.govresearchgate.net The dysregulation of fatty acid oxidation and carnitine metabolism is thought to be part of a vicious cycle where inflammation promotes fibrosis, which in turn affects metabolic pathways. researchgate.net

Furthermore, in the broader context of systemic inflammation, this compound has been identified as a promising lipid signature in systemic inflammatory response syndrome (SIRS). researchgate.netdntb.gov.uanih.govnih.gov In this critical condition, which can be difficult to distinguish from sepsis, this compound was found to be a valuable marker for both diagnosis and prognosis, with a notable accuracy. researchgate.netdntb.gov.uanih.govnih.govresearchgate.net

Table 3: this compound Levels in Systemic Sclerosis Patients Compared to Healthy Controls

MetaboliteFold Change in SSc Patients vs. Healthy Controlsp-valueVariable Importance in Projection (VIP) Scoreq-value
This compound3.38870.01381.86010.040378

Data from a study on differentially abundant compounds in the plasma of Systemic Sclerosis (SSc) patients and Healthy Controls (HC). nih.gov

Q & A

Q. What are the primary physiological roles of L-Octanoylcarnitine in human metabolism, and how can these be experimentally validated?

this compound is a medium-chain acylcarnitine critical for fatty acid β-oxidation. It facilitates mitochondrial transport of octanoate for energy production. To validate its role:

  • In vitro : Measure mitochondrial H₂O₂ release (e.g., rat liver mitochondria) under varying substrate conditions .
  • In vivo : Use high-fat diet (HFD) models to assess changes in tissue-specific carnitine pools via LC-MS .
  • Clinical correlation : Track plasma levels in metabolic disorders (e.g., obesity) and correlate with markers like free fatty acids or arterial stiffness indices .

Q. What methodologies are recommended for quantifying this compound in biological samples?

  • Liquid chromatography-mass spectrometry (LC-MS) : Employ ultra-performance LC coupled with Orbitrap or LTQ systems for high sensitivity and specificity. Calibrate using pure L-isoform standards to avoid errors from D/L isomer contamination .
  • Sample preparation : Deproteinize plasma/serum with organic solvents (e.g., methanol) and use solid-phase extraction to isolate acylcarnitines .
  • Quality control : Include internal standards (e.g., deuterated carnitines) and validate with inter-day precision tests .

Advanced Research Questions

Q. How should longitudinal studies be designed to evaluate this compound's role in cardiovascular disease progression?

  • Cohort selection : Enroll middle-aged overweight vs. normal-weight subjects matched for age, gender, and baseline BMI. Monitor changes over ≥3 years .
  • Variables to track :
  • Primary outcome : Arterial stiffness (e.g., Δ ba-PWV via pulse wave velocity).
  • Secondary outcomes : Δ this compound, Δ lactosylceramide, Δ waist-hip ratio (WHR), and free fatty acids .
    • Statistical analysis : Use multivariate linear regression to adjust for confounders (e.g., baseline BMI, blood pressure) .

Q. What statistical approaches validate this compound as a diagnostic or prognostic biomarker?

  • Diagnostic validation (e.g., breast cancer) :
  • Discovery/validation cohorts : Split samples into discovery (n=70) and validation (n=46) sets. Use ROC analysis to determine AUC, sensitivity, and specificity .
  • Predictive performance : Report positive/negative predictive values (PPV/NPV) and validate cutoffs in independent cohorts .
    • Prognostic validation (e.g., sepsis survival) :
  • Machine learning : Apply random forest models with 100× cross-validation to assess accuracy (e.g., AUC=0.713 for sepsis prognosis) .
  • Validation cohort : Use holdout samples (n=8) to test model generalizability .

Q. How can conflicting data on this compound's disease associations be resolved?

  • Cohort stratification : Subgroup analyses by BMI, age, or comorbidity status (e.g., overweight vs. normal-weight in arterial stiffness studies) .
  • Methodological harmonization : Standardize LC-MS protocols and ensure isomer-specific quantification to reduce technical variability .
  • Meta-analysis : Follow Cochrane guidelines to pool data from heterogeneous studies, assessing bias via funnel plots and I² statistics .

Mechanistic and Translational Questions

Q. What experimental models elucidate this compound's role in mitochondrial dysfunction?

  • In vitro : Treat isolated mitochondria with this compound and measure respiratory control ratios (RCR) and H₂O₂ production .
  • In vivo : Use HFD-fed rodents to assess tissue-specific accumulation via metabolomics and correlate with mitochondrial DNA damage .
  • Genetic models : Knock out carnitine palmitoyltransferase (CPT) isoforms to disrupt acylcarnitine shuttling and observe compensatory mechanisms .

Q. How does this compound contribute to cancer metabolism, and what are the implications for biomarker discovery?

  • Mechanistic insights :
  • In breast cancer, elevated levels correlate with tumor size and hormone receptor status, suggesting roles in lipid-driven proliferation .
  • In bladder cancer, it co-occurs with sulfoglycolithocholate, indicating dysregulated fatty acid oxidation .
    • Translational steps :
  • Validate in multi-center cohorts with diverse cancer subtypes.
  • Integrate with imaging (e.g., PET-CT) to link metabolic and structural tumor features .

Data Analysis and Reporting Standards

Q. What reporting standards should be followed when publishing this compound research?

  • Metabolomics data : Adhere to MISPOS guidelines for metadata (sample preparation, instrument parameters) .
  • Clinical studies : Report STROBE-compliant summaries, including participant flowcharts and confounder-adjusted models .
  • Qualitative insights : For biomarker validation interviews, follow COREQ standards to detail data collection and analysis .

Tables of Key Findings

Study Context Key Metric Value Reference
Breast cancer diagnosisPositive predictive value (PPV)100%
Sepsis prognosisAUC (prognostic classification)0.713
Arterial stiffness (Δ ba-PWV)Correlation with Δ this compoundr=0.390, P<0.01

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.